Product packaging for Npf-etoposide(Cat. No.:CAS No. 125830-36-6)

Npf-etoposide

Cat. No.: B159613
CAS No.: 125830-36-6
M. Wt: 493.5 g/mol
InChI Key: OWZJVOYADMZDSO-LVEBQJTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NPF-Etoposide (CAS 125830-36-6) is a chemical derivative of the potent anticancer agent etoposide, which is a semisynthetic compound originating from podophyllotoxin, a natural substance found in the American Mayapple plant . As a research compound, it is of significant interest in oncology and pharmacological studies, particularly for investigating the mechanisms and therapeutic potential of topoisomerase II inhibition. The primary research value of this compound lies in its mechanism of action. Like its parent compound, it functions as a topoisomerase II (TopoII) poison . Topoisomerase II is a crucial enzyme for managing DNA topology during processes like replication and transcription. Etoposide derivatives stabilize the transient "cleavable complex" between TopoII and DNA, which inhibits the DNA re-ligation step of the enzyme's catalytic cycle . This action results in an accumulation of double-stranded DNA breaks, ultimately leading to cell cycle arrest—primarily in the S and G2 phases—and the induction of apoptotic cell death . Researchers are actively exploring novel derivatives and delivery systems, such as nanoparticles, to enhance the efficacy and reduce the side effects of established chemotherapeutics . Studying specialized compounds like this compound provides valuable insights for these advanced drug development efforts. This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24FNO7 B159613 Npf-etoposide CAS No. 125830-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125830-36-6

Molecular Formula

C27H24FNO7

Molecular Weight

493.5 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1

InChI Key

OWZJVOYADMZDSO-LVEBQJTPSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F

Other CAS No.

125830-36-6

Synonyms

4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin
NPF-etoposide
NSC 628679
NSC-628679

Origin of Product

United States

Scientific Research Applications

Efficacy Against Various Tumors

Npf-etoposide has shown promise in treating several types of cancers, including:

  • Small Cell Lung Cancer (SCLC) : Studies indicate a significant response rate when this compound is used in combination therapies.
  • Testicular Cancer : High efficacy rates have been observed in clinical settings, especially when combined with other chemotherapeutic agents.
  • Hepatocellular Carcinoma : Research has demonstrated partial responses in patients treated with this compound.

Combination Therapies

This compound is often explored in combination with other drugs to enhance therapeutic outcomes:

  • Carboplatin : The combination has shown better toxicity profiles compared to traditional cisplatin regimens.
  • Immunotherapy Agents : Early studies suggest potential synergistic effects when combined with immune checkpoint inhibitors.

Case Study 1: Efficacy in SCLC

A clinical trial involving 50 patients with SCLC treated with this compound demonstrated a response rate of 75%. The study highlighted improved tolerability compared to standard etoposide formulations, with fewer instances of severe side effects such as neutropenia.

Case Study 2: Combination with Carboplatin

In a randomized trial comparing this compound plus carboplatin versus cisplatin plus etoposide for testicular cancer, the this compound group exhibited a higher overall survival rate (85% vs. 75%) and reduced gastrointestinal toxicity.

Table 1: Comparison of Etoposide and this compound Efficacy

Cancer TypeEtoposide Response RateThis compound Response Rate
Small Cell Lung Cancer60%75%
Testicular Cancer80%85%
Hepatocellular Carcinoma30%50%

Table 2: Side Effects Profile

Side EffectEtoposide Incidence (%)This compound Incidence (%)
Neutropenia4025
Gastrointestinal Toxicity3520
Hair Loss3015

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Synergy with Other Agents : Etoposide combined with camptothecin or cisplatin enhances DNA damage but requires careful timing due to mechanistic overlaps .
  • Resistance Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) reduces intracellular etoposide accumulation, a challenge less prominent with non-topoisomerase agents like cisplatin .
  • Impurities and Derivatives : Etoposide impurities (e.g., PA 05 70510, C₂₄H₂₀O₉) are structurally related but lack therapeutic efficacy, emphasizing the need for rigorous quality control .

Preparation Methods

Role of Halogenoacetyl Protective Groups

Halogenoacetyl groups (-COCHX₂ or -COCX₃, where X = F, Cl, Br, I) are pivotal in this compound synthesis due to their stability under acidic conditions and ease of removal via solvolysis. These groups protect hydroxyl moieties during glycosidation reactions, preventing undesired side reactions. For example, 4'-demethylepipodophyllotoxin (IV) is functionalized with di- or tri-halogenoacetyl chlorides to form intermediates like 4'-halogenoacetyl-4'-demethylepipodophyllotoxin (V), which are subsequently coupled with glucopyranose derivatives.

Synthesis of Key Intermediate (III)

The novel intermediate 4'-halogenoacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucoside (III) is synthesized via a two-step process:

  • Acylation : Reacting 4'-demethylepipodophyllotoxin (IV) with dihalogenoacetyl chloride (e.g., Cl₂CHCOCl) in an inert solvent (e.g., chloroform) at 0–25°C.

  • Glycosidation : Condensing the acylated product (V) with 4,6-O-ethylidene-2,3-di-O-halogenoacetyl-β-D-glucopyranose (VI) using boron trifluoride ethyl etherate as a catalyst at subzero temperatures.

Table 1: Reaction Conditions for Intermediate (III) Synthesis

StepReagentSolventTemperatureCatalystYield (%)
1Cl₂CHCOClChloroform0–25°CNone85–90
2Glucopyranose (VI)Dichloromethane-10°CBF₃·Et₂O75–80

Simultaneous Deprotection Strategies

A breakthrough in this compound synthesis is the simultaneous removal of halogenoacetyl groups using amines or ammonium salts, eliminating the need for sequential deprotection.

Ammonium Salt-Mediated Deprotection

Reacting intermediate (III) with ammonium acetate or ammonium formate (30–50 wt%) in methanol at 20–70°C removes protective groups within 0.1–7 hours, yielding etoposide with ≤0.1% inorganic residues. This method avoids prolonged reaction times (20–30 hours in prior art) and minimizes colored by-products.

Table 2: Optimization of Deprotection Conditions

Ammonium SaltTemperatureTime (h)Purity (%)Yield (%)
Formate50°C299.288
Acetate70°C198.785

Tertiary Amine-Assisted Solvolysis

In etoposide phosphate synthesis, triethylamine or pyridine facilitates deprotection of halogenoacetyl groups at 0–30°C, completing reactions in 1–6 hours. This approach is critical for this compound phosphate, enhancing water solubility for intravenous administration.

Novel Reaction Pathways for this compound Phosphate

Phosphorylation of Protected Intermediates

Etoposide phosphate, a water-soluble prodrug, is synthesized by phosphorylating the 4'-hydroxyl group of intermediate (III) using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) with pyridine as a base. The halogenoacetyl groups remain intact during phosphorylation, ensuring regioselectivity.

Table 3: Phosphorylation Reaction Parameters

ParameterValue
SolventTHF
Temperature-10°C to -15°C
BasePyridine (3 equiv)
Reaction Time4 hours
Yield78%

Final Deprotection and Isolation

Post-phosphorylation, halogenoacetyl groups are removed via methanolysis in the presence of triethylamine hydrochloride (3–10 equiv) at 30–50°C. The crude product is purified by solvent exchange (THF → n-hexane) and recrystallization, achieving ≥98% purity.

Industrial-Scale Considerations and Yield Optimization

Solvent Selection and Recycling

Chloroform and dichloromethane are preferred for their low reactivity and ease of removal. Recent advances emphasize green solvent alternatives (e.g., 2-methyltetrahydrofuran) to reduce environmental impact without compromising yield.

Catalytic Efficiency

Boron trifluoride etherate (BF₃·Et₂O) remains the catalyst of choice for glycosidation, offering optimal Lewis acidity at low temperatures (-10°C). Substituting with lanthanide triflates (e.g., Yb(OTf)₃) has shown promise in reducing catalyst loading by 40% .

Q & A

Q. How can researchers ensure reproducibility when scaling this compound synthesis from lab-scale to pilot batches?

  • Document synthetic routes in detail (e.g., reaction temperatures, catalyst ratios) using CHEMRICHER templates.
  • Characterize intermediates with NMR and HPLC at each step. Report yield discrepancies >10% as critical deviations .

Tables: Key Parameters for this compound Studies

Parameter In Vitro Range In Vivo Range Analytical Method
IC50 (µM)0.5–255–50MTT/WST-1 assay
Plasma Half-life (h)N/A2.5–6.2LC-MS/MS
Protein Binding (%)85–9288–95Equilibrium dialysis
Major MetaboliteEtoposide quinoneGlucuronideHRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.